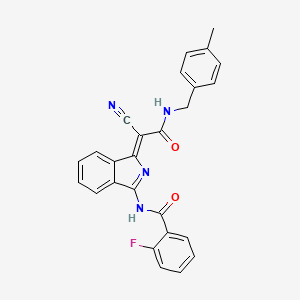

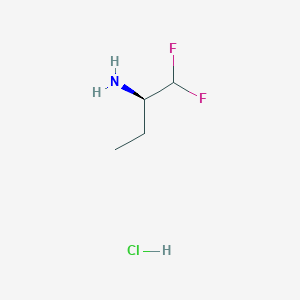

![molecular formula C19H16N4S4 B3006542 N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine CAS No. 1286718-06-6](/img/structure/B3006542.png)

N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of N-(4-isopropylbenzo[d]thiazol-2-yl)-7-(methylthio)benzo[1,2-d:4,3-d']bis(thiazole)-2-amine involves the ring closure of benzo[d]thiazol-2-amine with various α-haloketones. This process is facilitated by the presence of carbon disulfide or aryl isothiocyanates, which act as S-nucleophiles. The resulting bis-thiazole derivatives are obtained in good to excellent yields, ranging from 70% to 90%. The synthesis method is notable for its efficiency and the high purity of the compounds produced .

Molecular Structure Analysis

The molecular structure of the synthesized bis-thiazole derivatives, including the target compound, is characterized using several spectroscopic techniques. Infrared (IR) spectroscopy, proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), elemental analysis, and mass spectroscopy are employed to confirm the structure of the newly synthesized compounds. These techniques provide a comprehensive understanding of the molecular framework and the arrangement of atoms within the compound .

Chemical Reactions Analysis

The bis-thiazole derivatives synthesized, such as the target compound, are likely to be involved in further chemical reactions due to the presence of reactive thiazole rings and potential nucleophilic sites. While the provided data does not detail specific reactions involving the target compound, the general reactivity of thiazole derivatives can include nucleophilic substitution, electrophilic substitution, and coordination with metal ions, which could be inferred for the target compound as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of the bis-thiazole derivatives are not explicitly detailed in the provided data. However, the methods used for structural characterization, such as IR, 1H NMR, 13C NMR, and mass spectroscopy, suggest that these compounds are stable under the conditions used for their analysis. The high yields reported also indicate that the compounds are relatively easy to synthesize and isolate, which is beneficial for potential applications in medicinal chemistry or material science .

Aplicaciones Científicas De Investigación

Synthesis and Characterization

- The compound has been utilized as a precursor or a component in the synthesis of novel organic compounds, which are characterized for their optical and anti-bacterial properties. For instance, Schiff base ligands comprising benzothiazole derivatives have been synthesized and thoroughly characterized using various spectroscopic techniques. These compounds exhibit significant emissions and good anti-bacterial activity against pathogenic bacteria, highlighting their potential application in developing new anti-bacterial agents (Mishra et al., 2020).

Anti-bacterial Properties

- The anti-bacterial activity of synthesized compounds incorporating benzothiazole moieties has been a focus of research. These compounds display promising anti-bacterial properties against various bacteria strains, such as Staphylococcus aureus and Propionibacterium acnes, which are known to cause skin infections and food poisoning (Mishra et al., 2020).

Optical Properties

- Studies have explored the optical properties of compounds derived from benzothiazole, indicating their potential use in materials science, particularly in developing new materials with specific optical characteristics. These compounds exhibit characteristic ligand-centered absorptions and significant emissions, suggesting their application in optical devices and materials (Mishra et al., 2020).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2-methylsulfanyl-N-(4-propan-2-yl-1,3-benzothiazol-2-yl)-[1,3]thiazolo[4,5-g][1,3]benzothiazol-7-amine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16N4S4/c1-9(2)10-5-4-6-13-14(10)22-18(25-13)23-17-20-11-7-8-12-16(15(11)26-17)27-19(21-12)24-3/h4-9H,1-3H3,(H,20,22,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYWPXQUMEGRDHQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C2C(=CC=C1)SC(=N2)NC3=NC4=C(S3)C5=C(C=C4)N=C(S5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16N4S4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

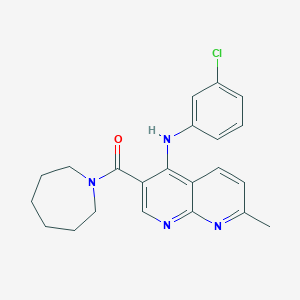

![Methyl 4-[[[(2R)-1-methoxy-1-oxo-3-pyridin-2-ylpropan-2-yl]amino]methyl]benzoate](/img/structure/B3006459.png)

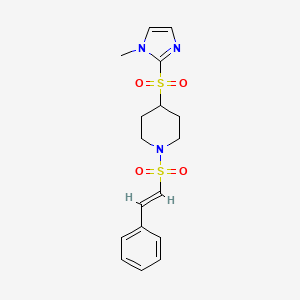

![2-Methyl-N-(3-methyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)propanamide](/img/structure/B3006466.png)

![3-Methyl-6-[methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]-3,4-dihydropyrimidin-4-one](/img/structure/B3006469.png)

![(4-Benzhydrylpiperazin-1-yl)-[6-(oxan-4-yl)pyrimidin-4-yl]methanone](/img/structure/B3006471.png)

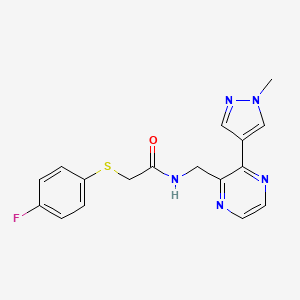

![N-{[5-(azepan-1-ylsulfonyl)-2-thienyl]methyl}-2-(3-fluorophenyl)acetamide](/img/structure/B3006472.png)

![2-(4-chlorophenyl)-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B3006475.png)

![8-(3-chloro-2-methylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3006478.png)

![4-Morpholin-4-yl-2-pyridin-2-ylthieno[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B3006482.png)